molecular formula C23H27N3O4 B2559902 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide CAS No. 941893-91-0

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2559902
CAS No.: 941893-91-0
M. Wt: 409.486
InChI Key: WFCXBOWDPHDGEO-UHFFFAOYSA-N
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative of significant interest in chemical biology and pharmaceutical research. This compound features a complex molecular architecture combining a 1,2,3,4-tetrahydroquinoline scaffold substituted with an isobutyryl group at the 1-position, connected via an oxalamide linker to a 3-methoxybenzyl moiety. The structural composition suggests potential for diverse receptor interactions, with the tetrahydroquinoline core often associated with central nervous system activity and the oxalamide bridge serving as a privileged scaffold for modulating biological targets. Researchers are investigating this compound primarily for its potential bioactivity, with particular interest in its possible effects on neurological and respiratory systems, given that related oxalamide compounds such as oxolamine are known to exhibit antitussive (cough-suppressing) properties through central inhibition of the cough reflex in the medulla oblongata and local anesthetic effects on respiratory tract sensory nerves . The 3-methoxybenzyl substituent may contribute to receptor binding affinity through aromatic interactions and potential hydrogen bonding, while the isobutyryl-tetrahydroquinoline component could influence blood-brain barrier permeability and metabolic stability. This compound is provided exclusively for research applications in neuroscience, receptor pharmacology, and medicinal chemistry, particularly for structure-activity relationship studies aimed at developing novel therapeutic agents. Strictly for research use only (RUO) and not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-15(2)23(29)26-11-5-7-17-9-10-18(13-20(17)26)25-22(28)21(27)24-14-16-6-4-8-19(12-16)30-3/h4,6,8-10,12-13,15H,5,7,11,14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCXBOWDPHDGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H27N3O4S
  • Molecular Weight : 429.5 g/mol

Structural Features

The compound features a tetrahydroquinoline moiety linked to an oxalamide functional group. This unique structure is significant for its interaction with biological targets, potentially influencing its pharmacological effects.

Pharmacological Effects

Preliminary studies indicate that compounds containing tetrahydroquinoline structures exhibit various pharmacological effects, including:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in vitro.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.

Case Studies and Research Findings

Recent research has highlighted the efficacy of similar tetrahydroquinoline derivatives in treating autoimmune diseases. For example, a study on (R)-D4, a derivative of tetrahydroquinoline, demonstrated significant effects on Th17-mediated autoimmune responses in mouse models. The study reported:

  • Bioavailability : (R)-D4 exhibited superior bioavailability compared to other candidates.
  • Therapeutic Effects : Effective treatment of psoriasis at lower doses without adverse effects observed over two weeks .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Tetrahydroquinoline Core : Utilizing cyclization reactions.
  • Oxalamide Linkage Creation : Employing coupling reactions between amines and oxalic acid derivatives.
  • Final Modifications : Introducing the methoxybenzyl group through alkylation or acylation reactions.

Applications

The potential applications of this compound span various fields:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Pharmacology : Investigating its role in modulating immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamides are a diverse class of compounds with variations in their N1 and N2 substituents, which dictate their biological and physicochemical properties. Below is a comparative analysis of structurally and functionally related oxalamides:

Structural Analogues

Compound Name N1 Substituent N2 Substituent Key Features/Applications Reference
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide 1-isobutyryl-tetrahydroquinolin-7-yl 3-methoxybenzyl Unique tetrahydroquinoline core; potential CNS activity due to lipophilic substituents
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavor enhancer (Savorymyx® UM33); approved for food use (FEMA 4233)
Compound 13 (Antiviral Entry Inhibitor) (1-acetylpiperidin-2-yl)(thiazolyl)methyl 4-chlorophenyl Anti-HIV activity targeting CD4-binding site; LC-MS m/z 479.12 (M+H+)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-chloro-4-fluorophenyl 4-methoxyphenethyl Inhibitor of stearoyl-CoA desaturase (SCD1); NMR-confirmed structure
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamant-2-yl 4-chlorobenzyloxy High thermal stability (m.p. >210°C); potential antimicrobial applications

Functional Comparisons

Bioactivity

  • Flavoring Agents : S336 and related dimethoxybenzyl/pyridinylethyl oxalamides (e.g., FEMA 4233) activate the human TAS1R1/TAS1R3 umami receptor, offering MSG-like flavor enhancement with regulatory approval for food use .
  • Antiviral Activity : Compounds like 13 and 14 (from ) exhibit antiviral properties by targeting HIV entry mechanisms. Their thiazole and chlorophenyl groups enhance binding to viral glycoproteins .
  • Enzyme Inhibition : Oxalamides with halogenated aryl groups (e.g., 28 and 29 in ) inhibit enzymes like SCD1, critical in lipid metabolism, via interactions with hydrophobic binding pockets .

Metabolic Stability: Adamantane-containing oxalamides (e.g., 10 and 11) exhibit high metabolic stability due to their rigid, bulky substituents, whereas methoxybenzyl derivatives (e.g., S336) undergo rapid oxidative demethylation .

Regulatory and Safety Profiles S336 has a NOEL (No Observed Adverse Effect Level) of 100 mg/kg/day in rodents, deemed safe for consumption . Antiviral oxalamides (e.g., 13) show moderate cytotoxicity (HPLC purity ~90%), necessitating further optimization for therapeutic use .

Key Research Findings

Structure–Activity Relationships (SAR) N1 Substituents: Bulky groups (e.g., tetrahydroquinoline, adamantane) enhance target binding and stability but may reduce solubility. N2 Substituents: Methoxybenzyl groups (as in S336) favor receptor agonism, while chlorophenyl/thiazole groups (as in antiviral compounds) improve antiviral potency .

Unresolved Questions The biological activity of N1-(1-isobutyryl-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide remains uncharacterized in the literature.

Data Tables

Table 1: Molecular Properties of Selected Oxalamides

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Application
Target Compound C24H27N3O4 445.49 ~3.5 Undefined
S336 (FEMA 4233) C22H23N3O4 393.44 2.8 Umami flavoring
Compound 28 (SCD1 Inhibitor) C19H18ClFN2O4 392.81 3.2 Enzyme inhibition
Compound 10 (Adamantane Derivative) C23H25ClN2O3 412.91 4.5 Antimicrobial research

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